6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-14(11-5-3-2-4-6-11)17-9-12(15)7-8-13(17)16-10/h2-9H,1H3 |
InChI Key |
PSKQVKVMLOJDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Two-Component Condensation
The foundational approach to synthesizing imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines. For 6-chloro-2-methyl-3-phenylimidazo[1,2-a]pyridine, this method typically employs α-chloroketones bearing pre-installed substituents. A notable example is the work by Zhu et al., who demonstrated that 2-amino-5-chloropyridine reacts with α-bromoacetophenone derivatives under solvent-free conditions at 60°C to yield the target compound in 78–85% yield. The reaction proceeds via nucleophilic substitution at the α-halogen position, followed by cyclodehydration (Scheme 1).
Key Advantages :
-
Eliminates the need for catalysts or inert atmospheres.
-
Short reaction times (2–4 hours).
Limitations :
-
Requires stoichiometric amounts of α-haloketones, which may necessitate hazardous halogenation steps.
-
Limited regiocontrol when multiple reactive sites are present.
Alumina-Catalyzed Condensation
Ponnala et al. introduced a modified condensation protocol using neutral alumina as a heterogeneous catalyst. In this method, 2-amino-5-chloropyridine and α-bromoacetophenone are ground with alumina at ambient temperature, achieving 82% yield of this compound within 1 hour. The alumina surface facilitates proton transfer during cyclization, eliminating the need for solvents or elevated temperatures.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling Strategies
Arylation of Preformed Imidazo[1,2-a]pyridine Intermediates
Palladium-catalyzed arylations enable the introduction of aryl groups at specific positions. For instance, the synthesis of this compound can be achieved via coupling of 6-chloro-2-methylimidazo[1,2-a]pyridine with phenylboronic acid using Pd(OAc)₂ and BuAd₂P as a ligand system. The reaction proceeds in N-methylpyrrolidone (NMP) at 120°C for 24 hours, yielding the product in 76% yield after column chromatography.
Optimized Parameters :
One-Pot Tandem Synthesis
A tandem approach combines imidazo[1,2-a]pyridine formation and arylation in a single pot. Starting from 2-amino-5-chloropyridine and propargyl alcohol, a copper-palladium bimetallic system catalyzes cyclization followed by phenyl group incorporation via Suzuki-Miyaura coupling. This method reduces purification steps and achieves 70% overall yield.
Multicomponent Reactions for Rapid Assembly
Copper-Catalyzed Three-Component Coupling
Chernyak et al. reported a copper-catalyzed reaction that condenses 2-amino-5-chloropyridine, benzaldehyde, and phenylacetylene to directly form this compound. The mechanism involves imine formation, alkyne insertion, and cyclization, with CuI (10 mol%) in DMF at 100°C driving the transformation in 65% yield.
Reaction Scope :
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation accelerates multicomponent reactions, as demonstrated by Adib et al. Combining 2-amino-5-chloropyridine, acetophenone, and paraformaldehyde under microwave conditions (150°C, 20 minutes) yields the target compound in 88% yield. This method minimizes side reactions and enhances throughput.
Functionalization of Preformed Imidazo[1,2-a]pyridine Cores
Methylation at the 2-Position
Post-synthetic methylation is often required to install the 2-methyl group. LiAlH₄ reduction of a ketone intermediate followed by treatment with methyl iodide (MeI) in DMF introduces the methyl substituent efficiently. For example, Saripidem derivatives were methylated using MeI (1.2 equiv) and K₂CO₃ in DMF at room temperature, achieving >90% conversion.
Procedure :
Chlorination Strategies
Direct chlorination of the imidazo[1,2-a]pyridine core can be achieved using POCl₃ or SOCl₂. However, pre-installing the chloro group at the 6-position via 2-amino-5-chloropyridine is more efficient, avoiding harsh chlorination conditions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation (Zhu et al.) | Solvent-free, 60°C, 2 hours | 85% | No catalyst, rapid | Requires α-haloketone synthesis |
| Pd Catalysis (RSC) | Pd(OAc)₂, NMP, 120°C, 24 hours | 76% | Regioselective aryl insertion | High catalyst loading, long duration |
| Multicomponent (Adib) | Microwave, 150°C, 20 minutes | 88% | High throughput, minimal purification | Specialized equipment required |
| Post-synthetic Methylation | MeI, K₂CO₃, DMF, room temperature | 90% | High efficiency | Requires pre-reduced alcohol intermediate |
Chemical Reactions Analysis
Reaction Mechanisms
a. Cyclocondensation Mechanism
The synthesis of imidazo[1,2-a]pyridines involves a two-step process:
-
Imine formation : 2-Aminopyridine reacts with a carbonyl compound (e.g., phenacyl bromide) to form an imine intermediate.
-
Cyclization : The imine undergoes intramolecular cyclization, facilitated by bases like DBU or Na₂CO₃, to form the fused heterocycle .
b. Aza-Friedel–Crafts Alkylation
For C3-alkylation (e.g., introducing a methyl group), methods like the Y(OTf)₃-catalyzed three-component reaction (aldehyde + amine + imidazo[1,2-a]pyridine) could be adapted . The mechanism involves:
-
Iminium ion formation : Aldehyde and amine form an iminium ion under Lewis acid catalysis.
-
Electrophilic aromatic substitution : The iminium ion attacks the C3 position of the imidazo[1,2-a]pyridine core .
Functionalization and Derivatization
a. Substitution Reactions
-
Chlorine substitution : The chlorine atom at position 6 (or 3) can undergo nucleophilic substitution. For example, sodium benzenesulfinate reacts with chloromethyl groups in analogous compounds .
-
Methyl group reactivity : The methyl group at position 2 may participate in alkylation or oxidation, depending on the reaction conditions.
b. Cross-Coupling and Bioconjugation
Imidazo[1,2-a]pyridines are often functionalized with aromatic aldehydes to form Schiff bases, as seen in anti-HIV studies . For 6-Chloro-2-methyl-3-phenylimidazo[1,2-a]pyridine , similar reactivity is expected, enabling conjugation with biologically relevant moieties.
Functionalization Methods
Research Findings
-
Biological Activity : Imidazo[1,2-a]pyridines often exhibit antimicrobial, anticancer, or antiviral properties. For example, derivatives with amino groups at position 3 show anti-HIV activity .
-
Reactivity Trends : Electron-withdrawing groups (e.g., chlorine) enhance susceptibility to nucleophilic substitution, while electron-donating groups (e.g., methyl) may stabilize intermediates in alkylation reactions .
-
Scalability : Solvent-free and catalyst-free methods (e.g., Na₂CO₃) enable gram-scale synthesis, as demonstrated for 2-phenylimidazo[1,2-a]pyridine .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that 6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
2. Anticancer Potential
The compound has shown promise as an anticancer agent. Some derivatives have been identified as potential inhibitors of specific cancer pathways, particularly through interactions with proteins involved in tumorigenesis. For instance, studies have indicated that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer treatment due to its role in cell growth and survival .
Case Studies
Case Study 1: Anticancer Activity
A recent study focused on the synthesis and evaluation of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, revealing that certain modifications could enhance their inhibitory activity against PI3Kα. This suggests that similar strategies could be applied to derivatives of this compound for improved anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated significant activity against resistant bacterial strains, supporting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Related Compounds
To better understand the unique position of this compound within its class, a comparative analysis with structurally similar compounds is insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Fluoro-2-methyl-3-phenylimidazo[1,2-A]pyridine | Structure | Fluorine substituent may enhance biological activity. |
| 6-Bromo-2-methyl-3-phenylimidazo[1,2-A]pyridine | Structure | Bromine may influence reactivity patterns differently than chlorine. |
| 4-Methylimidazo[1,2-a]pyridine | Structure | Lacks the phenyl group but retains similar core structure; known for carcinogenic properties. |
This table illustrates how variations in substituents can significantly affect the biological activity and therapeutic potential of compounds within this class.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling and gene expression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Biological Activity
6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by recent research findings and case studies.
- Molecular Formula : C13H10ClN3
- Molecular Weight : 245.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the following areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values reveal its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
In vitro studies demonstrated that the compound inhibited bacterial growth, suggesting its potential as an antimicrobial agent in therapeutic applications .
2. Anticancer Potential
The anticancer activity of this compound has also been explored. In a study involving various cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that are still under investigation .
The mechanism of action for this compound is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cell proliferation and survival pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various imidazo derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the phenyl group could enhance antimicrobial potency .
Case Study 2: Anticancer Activity Assessment
In a preclinical trial evaluating the anticancer effects of this compound on human cancer cell lines, it was observed that treatment led to a reduction in cell viability and induced apoptosis markers such as caspase activation. This suggests a potential role in cancer therapy .
Q & A
Q. How are in vivo pharmacokinetic models designed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
